7-(Methoxymethyl)-2-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
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Overview
Description
7-(Methoxymethyl)-2-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 7-(Methoxymethyl)-2-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Addition: It can also undergo addition reactions, particularly with electrophiles, to form new compounds.
Scientific Research Applications
7-(Methoxymethyl)-2-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 7-(Methoxymethyl)-2-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Compared to other similar compounds, 7-(Methoxymethyl)-2-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine stands out due to its unique combination of functional groups and its versatile reactivity. Similar compounds include:
Pyrazolo[4,3-c]pyridine derivatives: These compounds share the core structure but differ in the substituents attached to the core.
Tetrahydro-2H-pyran derivatives: These compounds have the tetrahydro-2H-pyran ring but lack the pyrazolo[4,3-c]pyridine core.
Methoxymethyl derivatives: These compounds contain the methoxymethyl group but differ in the rest of the structure.
Biological Activity
The compound 7-(Methoxymethyl)-2-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a novel chemical entity with potential biological activities. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data to provide a comprehensive overview.
Chemical Structure and Properties
The compound's chemical formula is C14H23N3O2, with a molecular weight of 265.35 g/mol. Its structure features a pyrazolo[4,3-c]pyridine core, which is often associated with various pharmacological activities. The presence of the methoxymethyl and tetrahydro-2H-pyran groups may influence its biological properties.
Anticancer Activity
Recent studies have indicated that compounds related to pyrazolo[4,3-c]pyridine exhibit significant anticancer activity. For instance, derivatives have been tested against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer). In vitro studies showed that certain derivatives demonstrated cytotoxic effects comparable to standard chemotherapeutics like cisplatin .
Table 1: Cytotoxicity of Related Compounds
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF-7 | 15 | |
Compound B | Bel-7402 | 20 | |
7-(Methoxymethyl)-2... | MCF-7 | TBD | TBD |
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that compounds with similar structures can modulate various signaling pathways associated with cancer progression, including the PI3K/Akt and MAPK pathways .
Antimicrobial Activity
In addition to anticancer properties, some derivatives of pyrazolo[4,3-c]pyridine have shown promising antimicrobial activity against pathogenic bacteria. For example, certain compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli in preliminary assays .
Table 2: Antimicrobial Activity of Related Compounds
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Compound C | S. aureus | 32 µg/mL | |
Compound D | E. coli | 16 µg/mL | |
7-(Methoxymethyl)-2... | TBD | TBD | TBD |
Study on Anticancer Activity
A study aimed at evaluating the cytotoxic effects of various pyrazolo[4,3-c]pyridine derivatives highlighted the potential of these compounds in targeting breast cancer cells. The study utilized MTT assays to assess cell viability after treatment with different concentrations of the compounds over 24 hours. Results showed a dose-dependent decrease in cell viability for several derivatives, indicating their potential as therapeutic agents against breast cancer .
Study on Antimicrobial Effects
Another relevant study focused on assessing the antimicrobial properties of structurally similar compounds against common bacterial strains. The study employed disk diffusion methods to determine the effectiveness of the compounds, revealing that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics .
Properties
IUPAC Name |
7-(methoxymethyl)-2-(oxan-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-18-10-13-7-15-6-12-9-17(16-14(12)13)8-11-2-4-19-5-3-11/h9,11,13,15H,2-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNMOKBGXKNUOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CNCC2=CN(N=C12)CC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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